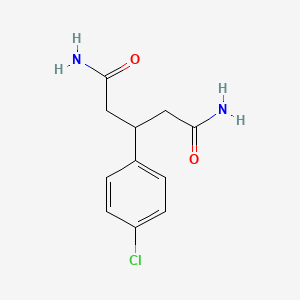
3-(4-Chlorophenyl)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)pentanediamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.686 g/mol It is characterized by the presence of a chlorophenyl group attached to a pentanediamide backbone
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)pentanediamide can be achieved through several routes. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)propanoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis of the amide bonds can yield the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)pentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the amide groups can form hydrogen bonds with amino acid residues . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)pentanediamide can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl group but has a shorter carbon chain and lacks the amide groups.
4-Chlorobenzamide: It contains the chlorophenyl group and an amide group but differs in the overall structure and properties.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but includes a hydroxyl group and a different carbon backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1195277-58-7 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)pentanediamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-3-1-7(2-4-9)8(5-10(13)15)6-11(14)16/h1-4,8H,5-6H2,(H2,13,15)(H2,14,16) |
InChI-Schlüssel |
UYHYWZHOLWVQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


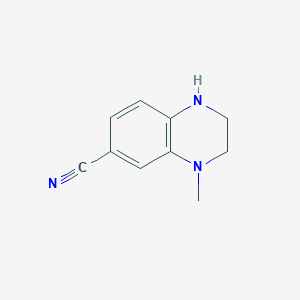
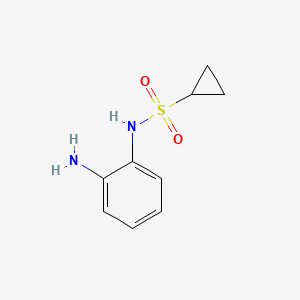
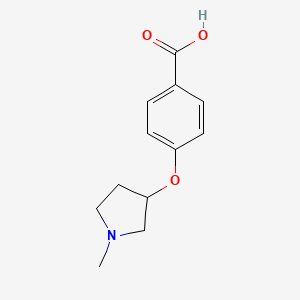
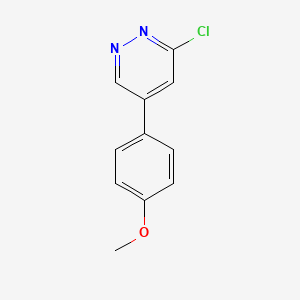

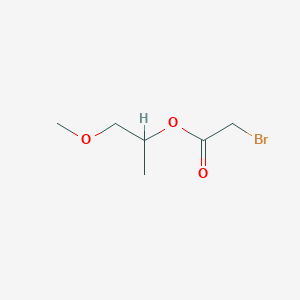
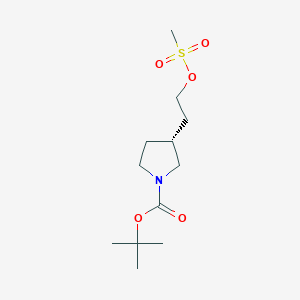
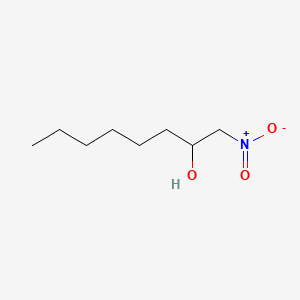
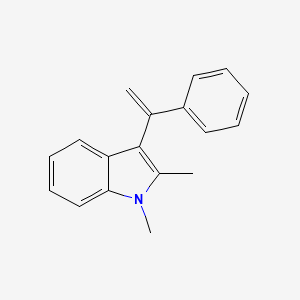
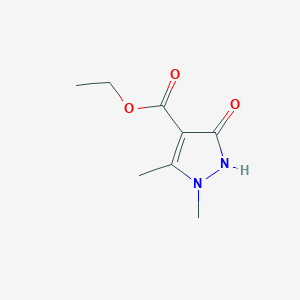

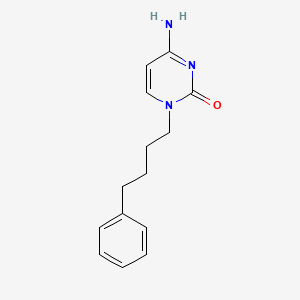
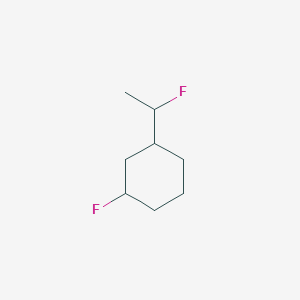
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
